

Molecular weight and formula of 1-Boc-6-Amino-2,3-dihydroindole

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Compound of Interest

Compound Name: 1-Boc-6-Amino-2,3-dihydroindole

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In-Depth Technical Guide: 1-Boc-6-Amino-2,3-dihydroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on **1-Boc-6-Amino-2,3-dihydroindole**, a key intermediate in pharmaceutical and chemical research. Below, you will find its core physicochemical properties, a representative synthetic workflow, and a detailed experimental protocol.

Core Physicochemical Data

The fundamental properties of **1-Boc-6-Amino-2,3-dihydroindole** are summarized in the table below, providing a quick reference for researchers.

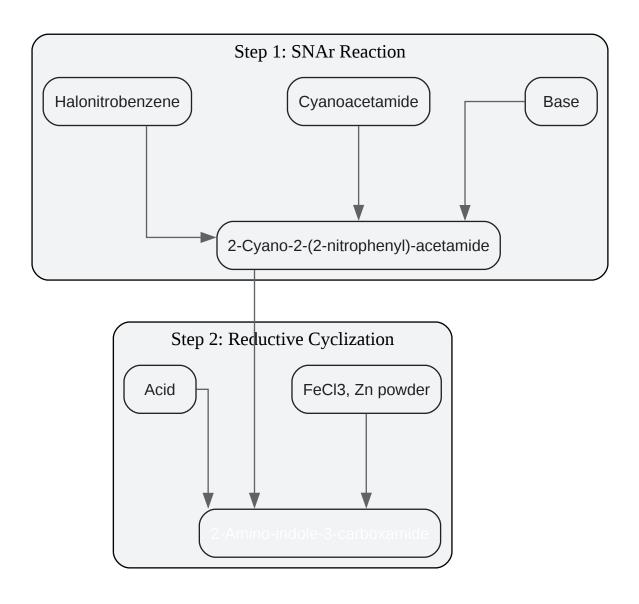


Property	Value	Citations
Molecular Formula	C13H18N2O2	[1][2][3]
Molecular Weight	234.3 g/mol	[3][4]
Alternative Molecular Weight	234.29 g/mol	[1]
CAS Number	129488-00-2	[1][3][4]
Appearance	Gray to brown solid	[1]
Boiling Point	374.9 °C (Predicted)	[1]
Storage Temperature	2-8°C (protect from light)	[1]

Synthetic Pathway Overview

The synthesis of substituted 2-amino-indole derivatives often involves a one-pot, two-step solution-phase method. A generalizable workflow for such syntheses is depicted below. This process typically starts with a nucleophilic aromatic substitution (SNAr) reaction, followed by a reductive cyclization to form the indole structure.





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A generalized one-pot, two-step synthesis of 2-amino-indole derivatives.

Experimental Protocol: Synthesis of 2-Amino-indole-3-carboxamides

The following protocol is a representative example of the synthesis of 2-amino-indole derivatives, adapted from established methodologies. This specific protocol details the general steps for producing 2-amino-N-butyl-1H-indole-3-carboxamide.

Materials:



- Cyanoacetamide
- Dry N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- 2-Fluoronitrobenzene
- 1.0 N Hydrochloric acid (HCl)
- Iron(III) chloride (FeCl₃)
- · Zinc dust

Procedure:

- Initial Reaction Setup:
 - To a 50 mL flask equipped with a stir bar, add cyanoacetamide (1.0 equivalent) dissolved in dry DMF (to a concentration of 0.5 M).
 - Carefully add sodium hydride (2.2 equivalents) to the solution.
- Nucleophilic Aromatic Substitution (SNAr):
 - After 10 minutes of stirring, add 2-fluoronitrobenzene (1.0 equivalent) to the reaction mixture.
 - Continue to stir the mixture at room temperature for 1 hour. The solution will typically develop a deep purple color, indicating the formation of the intermediate.
- Reductive Cyclization:
 - Quench the reaction by adding 1.0 N HCl (2.0 equivalents).
 - Sequentially add FeCl₃ (3.0 equivalents) and zinc dust (10.0 equivalents) to the flask.
 - Heat the reaction mixture to 100°C for 1 hour to facilitate the reduction of the nitro group and subsequent cyclization to form the indole ring.



- · Work-up and Purification:
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The crude product can then be extracted using an appropriate organic solvent and purified using standard techniques such as column chromatography to yield the final 2-aminoindole-3-carboxamide product.

This protocol provides a foundational method that can be adapted for the synthesis of various substituted indole compounds, including intermediates like **1-Boc-6-Amino-2,3-dihydroindole**, by selecting the appropriate starting materials.

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